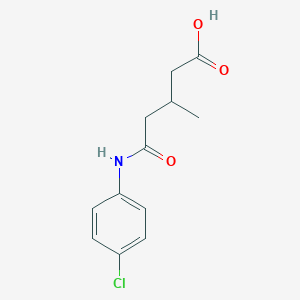
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as HPA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. HPA-1 is a sulfonamide derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) commonly used in the production of dyes and pigments. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymatic pathways involved in cell growth and proliferation. Specifically, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to exhibit a range of other biochemical and physiological effects. These include the inhibition of inflammation and the modulation of the immune system. Specifically, N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to increase the activity of natural killer cells, which are involved in the immune response to cancer cells.
実験室実験の利点と制限
One of the major advantages of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide for lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it a promising candidate for further development as a potential cancer therapy. However, one limitation of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One promising area is the development of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration route for N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, as well as to assess its efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and to identify other potential therapeutic targets for the compound. Finally, studies are needed to assess the potential side effects and toxicity of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in both animals and humans.
合成法
The synthesis of N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of anthracene-9,10-dione with 3-chloropropanol in the presence of a strong base, followed by sulfonation with sulfuric acid. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has shown potential in a variety of scientific research applications. One of the most promising areas is in the field of cancer research. N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is thought to occur through the induction of apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C17H15NO5S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(3-hydroxypropyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO5S/c19-10-4-9-18-24(22,23)14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2 |
InChIキー |
PBDIPYKJQFUUBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCCO |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)


![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)